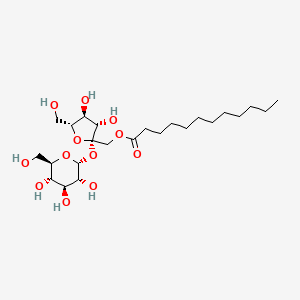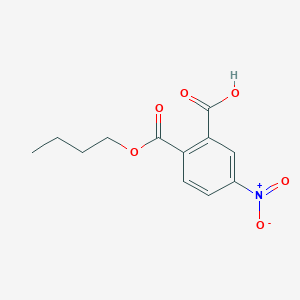![molecular formula C15H12O2S B12832438 Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is an organic compound with the molecular formula C15H14O2S It is known for its unique structure, which combines an indeno-thiophene moiety with an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate typically involves the reaction of indeno-thiophene derivatives with ethyl acetate under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the indeno-thiophene derivative is reacted with ethyl acetate in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
科学的研究の応用
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate: Similar structure but lacks the ylidene group, which may affect its reactivity and applications.
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)propanoate: Contains a propanoate group instead of an acetate group, leading to differences in chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H12O2S |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate |
InChI |
InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7- |
InChIキー |
QEEBLZOAPORQOA-GHXNOFRVSA-N |
異性体SMILES |
CCOC(=O)/C=C\1/C2=CC=CC=C2C3=CSC=C31 |
正規SMILES |
CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



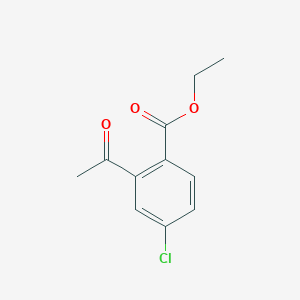

![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
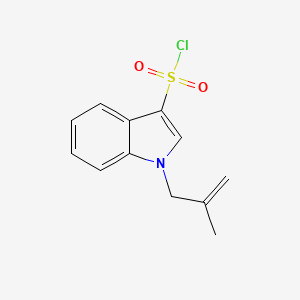
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
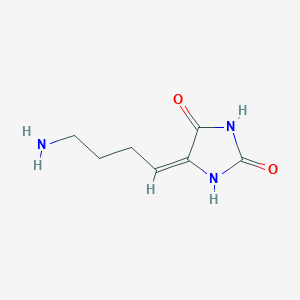

![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
